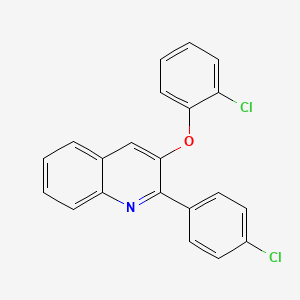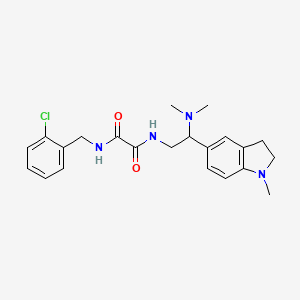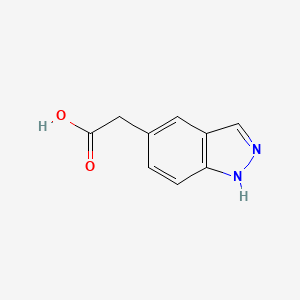![molecular formula C14H23FN2O3 B2667019 Tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate CAS No. 2411236-52-5](/img/structure/B2667019.png)
Tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TFP and belongs to the class of piperidine derivatives.
Mécanisme D'action
The mechanism of action of TFP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. TFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
TFP has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. TFP has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, TFP has been found to improve glucose and lipid metabolism, making it a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TFP is its high potency and selectivity for its molecular targets. This makes it an ideal compound for use in in vitro and in vivo studies. However, one of the limitations of TFP is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of TFP. One area of research is the investigation of its potential use in the treatment of neurodegenerative disorders. Another area of research is the development of more efficient synthesis methods for TFP. Additionally, the investigation of TFP's potential use in combination with other therapeutic agents is an area of interest.
Conclusion:
In conclusion, TFP is a promising compound with potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, analgesic, and anti-cancer properties make it an attractive compound for further investigation. The future directions for the study of TFP are numerous, and it is likely that this compound will continue to be an area of interest for researchers in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of TFP involves the reaction of tert-butyl 4-fluoro-1-piperidinecarboxylate with prop-2-enamido methylamine in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure TFP. This synthesis method has been optimized to produce high yields of TFP with excellent purity.
Applications De Recherche Scientifique
TFP has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. TFP has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
tert-butyl 4-fluoro-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FN2O3/c1-5-11(18)16-10-14(15)6-8-17(9-7-14)12(19)20-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMYIFQCEPUWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-4-[(prop-2-enamido)methyl]piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B2666946.png)

![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2666952.png)
![6-[[4-(4-fluorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2666953.png)
